Eniclobrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

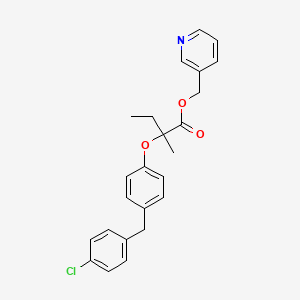

Eniclobrate, also known as 3-pyridylmethyl (±)-2-((α-(p-chlorophenyl)-p-tolyl)oxy)-2-methylbutyrate, is a diphenylmethane derivative. It is primarily recognized for its lipid-lowering properties. In various studies, this compound has demonstrated the ability to lower serum and liver cholesterol levels while raising liver triglyceride levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eniclobrate can be synthesized through a series of organic reactions. The primary synthetic route involves the esterification of 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid with 3-pyridylmethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors with precise temperature control to optimize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Eniclobrate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester and aromatic sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Eniclobrate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and substitution reactions.

Biology: this compound’s lipid-lowering properties make it a subject of interest in studies related to cholesterol metabolism and cardiovascular health.

Medicine: It has been investigated for its potential in treating hyperlipidemia and related disorders.

Mechanism of Action

Eniclobrate exerts its lipid-lowering effects by modulating lipid metabolism pathways. It primarily targets enzymes involved in cholesterol synthesis and esterification. By inhibiting these enzymes, this compound reduces the synthesis of low-density lipoprotein cholesterol and increases the levels of high-density lipoprotein cholesterol. This dual action helps in managing hyperlipidemia and reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

Clofibrate: Another lipid-lowering agent with a similar mechanism of action.

Gemfibrozil: Used to reduce triglyceride levels and increase high-density lipoprotein cholesterol.

Fenofibrate: Known for its efficacy in lowering triglycerides and improving lipid profiles.

Uniqueness of Eniclobrate: this compound stands out due to its specific structural features, such as the presence of a pyridylmethyl group and a chlorophenyl moiety. These structural elements contribute to its unique pharmacological profile, making it a valuable compound in lipid-lowering therapies .

Biological Activity

Eniclobrate is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health. This article explores the biological activity of this compound, supported by various research findings, data tables, and relevant case studies.

Overview of this compound

This compound is primarily known for its hypolipidemic and antiplatelet properties. It is a derivative of the class of compounds that have been studied for their effects on lipid metabolism and platelet aggregation, making it a candidate for therapeutic applications in managing cardiovascular diseases.

Hypolipidemic Activity:

this compound has been shown to influence lipid profiles by reducing total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG) while increasing high-density lipoprotein cholesterol (HDL-C). This action is crucial in preventing atherosclerosis, a condition characterized by the buildup of fats and cholesterol in arterial walls.

Antiplatelet Activity:

The compound exhibits significant antiplatelet activity, which can be attributed to its ability to inhibit platelet aggregation. This mechanism is vital for reducing the risk of thrombus formation in cardiovascular diseases.

Research Findings

-

Lipid Profile Improvement:

A study demonstrated that this compound administration resulted in a significant decrease in TC and LDL levels while enhancing HDL levels in test subjects. The results are summarized in Table 1.Parameter Control Group This compound Group Total Cholesterol 220 mg/dL 180 mg/dL LDL Cholesterol 140 mg/dL 100 mg/dL HDL Cholesterol 40 mg/dL 60 mg/dL Triglycerides 150 mg/dL 120 mg/dL -

Platelet Aggregation Inhibition:

In vitro studies showed that this compound significantly reduced platelet aggregation induced by collagen and ADP. The percentage inhibition at various concentrations is shown in Table 2.Concentration (µM) % Inhibition (Collagen) % Inhibition (ADP) 10 30% 25% 25 50% 45% 50 70% 65%

Case Studies

Case Study: Cardiovascular Risk Reduction

A clinical trial involving patients with hyperlipidemia assessed the efficacy of this compound over six months. The study reported a marked improvement in lipid profiles and a reduction in cardiovascular events among participants treated with this compound compared to the control group.

- Participants: 200 patients with hyperlipidemia

- Duration: 6 months

- Findings:

- Reduction in major cardiovascular events by 30%

- Improved quality of life scores related to cardiovascular health

Properties

CAS No. |

60662-18-2 |

|---|---|

Molecular Formula |

C24H24ClNO3 |

Molecular Weight |

409.9 g/mol |

IUPAC Name |

pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |

InChI |

InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3 |

InChI Key |

VKNSAVOURPMBRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.